molecular formula C17H13NO B3042407 3-methoxy-11H-benzo[a]carbazole CAS No. 6132-90-7

3-methoxy-11H-benzo[a]carbazole

Cat. No.: B3042407
CAS No.: 6132-90-7
M. Wt: 247.29 g/mol
InChI Key: YHTWDUXFJSVHGM-UHFFFAOYSA-N
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Description

3-Methoxy-11H-benzo[a]carbazole is an organic compound belonging to the class of carbazoles, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by a fused ring system consisting of a benzene ring and a carbazole moiety with a methoxy group attached at the third position. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-11H-benzo[a]carbazole typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring system.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the formation of the carbazole core, followed by functionalization to introduce the methoxy group. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-11H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted carbazoles, quinone derivatives, and dihydrocarbazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-11H-benzo[a]carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: Research has shown potential anticancer, antimicrobial, and antiviral properties, making it a subject of interest in medicinal chemistry.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-methoxy-11H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, inhibiting the replication and transcription processes. This interaction can lead to the induction of apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

  • 11H-benzo[a]carbazole
  • 3-methoxy-9H-carbazole
  • 11-butyl-3-methoxy-11H-benzo[a]carbazole

Comparison: 3-Methoxy-11H-benzo[a]carbazole is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. Compared to 11H-benzo[a]carbazole, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The presence of additional substituents, such as in 11-butyl-3-methoxy-11H-benzo[a]carbazole, can further modulate the compound’s properties and applications .

Properties

IUPAC Name

3-methoxy-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDUXFJSVHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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